molecular formula C24H18FN3O2S2 B11437074 4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

Cat. No.: B11437074
M. Wt: 463.6 g/mol
InChI Key: GEURGPJRAOYJKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F7H involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-aminothiophenol to form 4-fluoro-N-(4-mercaptophenyl)benzamide. This intermediate is then reacted with 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid to yield F7H .

Industrial Production Methods

Industrial production of F7H typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

F7H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of F7H .

Scientific Research Applications

F7H has a wide range of applications in scientific research:

Mechanism of Action

F7H exerts its effects by binding to the transmembrane domain of the Frizzled receptor 7 (FZD7). This binding inhibits the receptor’s ability to activate the Wnt signaling pathway, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets involved include key proteins in the Wnt signaling cascade, such as β-catenin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of F7H

F7H is unique due to its high specificity and potency as an FZD7 antagonist. Its ability to bind effectively to the transmembrane domain of FZD7 sets it apart from other compounds that primarily target the extracellular domain .

Properties

Molecular Formula

C24H18FN3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide

InChI

InChI=1S/C24H18FN3O2S2/c25-18-8-6-17(7-9-18)23(30)26-19-10-12-20(13-11-19)31-15-22(29)28-24-27-21(14-32-24)16-4-2-1-3-5-16/h1-14H,15H2,(H,26,30)(H,27,28,29)

InChI Key

GEURGPJRAOYJKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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